Acetic acid, fluoroacetylmethyl ester
Overview
Description
Acetic acid, fluoroacetylmethyl ester is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in fragrances and flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetic acid, fluoroacetylmethyl ester can be synthesized through esterification, a reaction between acetic acid and fluoroacetylmethyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants into the ester product .
Industrial Production Methods: On an industrial scale, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with the acid catalyst. The ester product is then separated from the reaction mixture through distillation .
Types of Reactions:
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Acetic acid and fluoroacetylmethyl alcohol.
Reduction: Fluoroacetylmethyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Acetic acid, fluoroacetylmethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of acetic acid, fluoroacetylmethyl ester involves its interaction with specific molecular targets, primarily enzymes that catalyze ester hydrolysis. The ester bond is cleaved by these enzymes, releasing acetic acid and fluoroacetylmethyl alcohol, which can then participate in further biochemical reactions .
Comparison with Similar Compounds
Methyl acetate: Another simple ester with similar chemical properties but derived from methanol and acetic acid.
Ethyl acetate: Commonly used ester in industry, derived from ethanol and acetic acid.
Propyl acetate: Similar ester with a longer carbon chain, derived from propanol and acetic acid.
Uniqueness: Acetic acid, fluoroacetylmethyl ester is unique due to the presence of the fluoroacetyl group, which imparts distinct chemical properties such as increased reactivity and potential for specific biochemical interactions. This makes it a valuable compound for specialized applications in research and industry .
Properties
IUPAC Name |
(3-fluoro-2-oxopropyl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO3/c1-4(7)9-3-5(8)2-6/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCRRYAIRGEYPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60978115 | |
Record name | 3-Fluoro-2-oxopropyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60978115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62522-71-8 | |
Record name | Acetic acid, fluoroacetylmethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062522718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Fluoro-2-oxopropyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60978115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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